molecular formula C11H13N7O B4420790 1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE

1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4420790
M. Wt: 259.27 g/mol
InChI Key: GSXXURPQQMSFFR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(2H-1,2,3,4-tetrazol-5-ylamino)methyl]-1,3-benzodiazol-2-one is a complex organic compound that features both benzodiazole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(2H-1,2,3,4-tetrazol-5-ylamino)methyl]-1,3-benzodiazol-2-one typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrazole Group: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under thermal or catalytic conditions.

    Final Coupling: The final step involves coupling the benzodiazole core with the tetrazole moiety, often using reagents like formaldehyde and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(2H-1,2,3,4-tetrazol-5-ylamino)methyl]-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

1,3-Dimethyl-5-[(2H-1,2,3,4-tetrazol-5-ylamino)methyl]-1,3-benzodiazol-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(2H-1,2,3,4-tetrazol-5-ylamino)methyl]-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzodiazole: Lacks the tetrazole moiety.

    Tetrazole Derivatives: Lacks the benzodiazole core.

Uniqueness

1,3-Dimethyl-5-[(2H-1,2,3,4-tetrazol-5-ylamino)methyl]-1,3-benzodiazol-2-one is unique due to the combination of benzodiazole and tetrazole moieties, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O/c1-17-8-4-3-7(5-9(8)18(2)11(17)19)6-12-10-13-15-16-14-10/h3-5H,6H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXXURPQQMSFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=NNN=N3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
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1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-5-[(2H-1,2,3,4-TETRAZOL-5-YLAMINO)METHYL]-1,3-BENZODIAZOL-2-ONE

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